

Spectroscopic Profile of 4-Heptyloxyaniline: A Technical Guide

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Compound of Interest

Compound Name: **4-Heptyloxyaniline**

Cat. No.: **B1329862**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-heptyloxyaniline**, a key intermediate in various chemical syntheses. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside established experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-heptyloxyaniline**. These predictions are based on the analysis of structurally similar compounds, including 4-methoxyaniline and other 4-alkoxy aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Heptyloxyaniline** (in CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.75	d	2H	Ar-H (ortho to -NH ₂)
~6.65	d	2H	Ar-H (ortho to -OHeptyl)
~3.85	t	2H	-OCH ₂ -
~3.55	br s	2H	-NH ₂
~1.75	p	2H	-OCH ₂ CH ₂ -
~1.45-1.25	m	8H	-(CH ₂) ₄ -
~0.90	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Heptyloxyaniline** (in CDCl₃)

Chemical Shift (δ) (ppm)	Assignment
~152.5	Ar-C-O
~141.0	Ar-C-N
~116.0	Ar-CH (ortho to -NH ₂)
~115.5	Ar-CH (ortho to -OHeptyl)
~68.5	-OCH ₂ -
~31.8	-CH ₂ -
~29.2	-CH ₂ -
~29.1	-CH ₂ -
~26.0	-CH ₂ -
~22.6	-CH ₂ -
~14.1	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Heptyloxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (asymmetric and symmetric)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Strong	C-H stretch (aliphatic)
1620-1600	Strong	N-H bend (scissoring)
1510-1480	Strong	C=C stretch (aromatic)
1240-1220	Strong	C-O stretch (aryl ether)
830-810	Strong	C-H bend (para-disubstituted aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for **4-Heptyloxyaniline** (in Ethanol)

λ _{max} (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)	Transition
~230-240	High	π → π
~290-300	Moderate	n → π

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-heptyloxyaniline** in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A standard proton-decoupled pulse sequence should be used. A longer acquisition time and a greater number of scans will be necessary compared to the ^1H NMR experiment to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: As **4-heptyloxyaniline** is a solid at room temperature, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

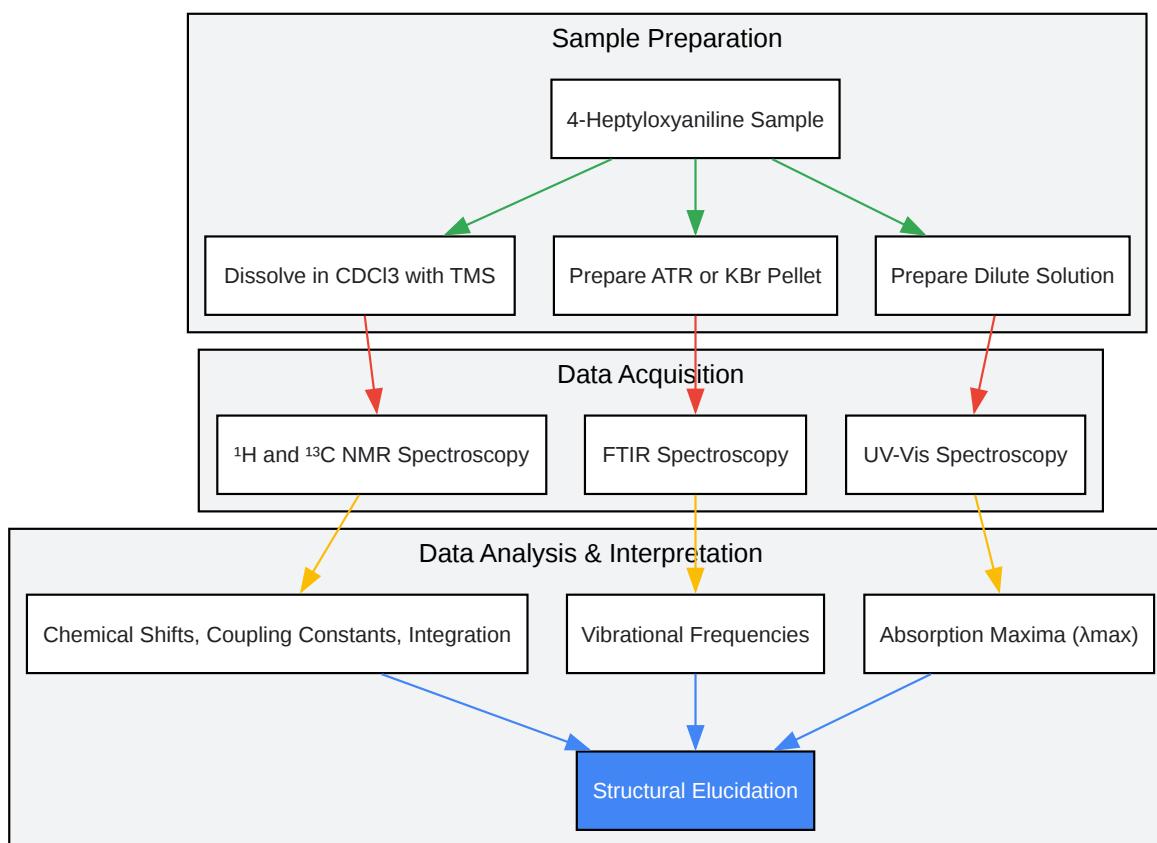
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **4-heptyloxyaniline** in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for

the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-heptyloxyaniline**.



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General workflow for spectroscopic analysis.

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